
4-(Bromomethyl)-2-(trifluoromethyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Bromomethyl)-2-(trifluoromethyl)oxazole” is a chemical compound that contains a bromomethyl group (-CH2Br) and a trifluoromethyl group (-CF3) attached to an oxazole ring . Oxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom . The trifluoromethyl group is a motif of great importance in pharmaceuticals, agrochemicals, and materials science .
Molecular Structure Analysis
The molecular structure of “4-(Bromomethyl)-2-(trifluoromethyl)oxazole” would consist of an oxazole ring with a bromomethyl group attached at the 4-position and a trifluoromethyl group at the 2-position . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy, but such data is not available in the current resources.Chemical Reactions Analysis
The chemical reactions involving “4-(Bromomethyl)-2-(trifluoromethyl)oxazole” would depend on the specific conditions and reagents used. The bromomethyl group could potentially undergo nucleophilic substitution reactions, while the trifluoromethyl group is generally quite stable . The oxazole ring can also participate in various reactions .Scientific Research Applications
Synthesis of Oxazole Derivatives
4-(Bromomethyl)-2-(trifluoromethyl)oxazole serves as a reactive scaffold for the synthesis of extended oxazole compounds. Patil and Luzzio (2016) demonstrated its utility in preparing 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles, highlighting its role in the concise synthesis of Oxaprozin, an anti-inflammatory drug, without focusing on drug usage or dosage (Patil & Luzzio, 2016).
Cross-Coupling Reactions
The compound and its derivatives are pivotal in cross-coupling reactions. Young et al. (2004) described the use of 4-bromomethyl-2-chlorooxazole in palladium-catalyzed cross-coupling reactions, leading to 2,4-disubstituted oxazoles. This methodology emphasizes the selectivity and versatility of oxazole derivatives in synthesizing complex molecular architectures (Young, Smith, & Taylor, 2004).
Gold-Catalyzed Oxidation Strategies
Luo et al. (2012) explored the role of oxazole derivatives in gold-catalyzed oxidation strategies for synthesizing 2,4-disubstituted oxazoles. Their work sheds light on the nuanced reactivities of α-oxo gold carbenes and their applications in constructing oxazole rings, offering insights into novel synthetic pathways and the strategic use of bidentate ligands in controlling reaction outcomes (Luo, Ji, Li, & Zhang, 2012).
Coordination Chemistry and Material Science
Oxazole derivatives also find applications in coordination chemistry and material science. Gómez, Muller, and Rocamora (1999) reviewed the transition metal coordination chemistry of oxazolines, a closely related class, highlighting their versatility as ligands in asymmetric catalysis and their potential in synthesizing new materials (Gómez, Muller, & Rocamora, 1999).
Development of Novel Antibacterial Agents
Furthermore, Reck et al. (2005) identified 4-substituted 1,2,3-triazoles as novel oxazolidinone antibacterial agents, indicating the potential of oxazole derivatives in contributing to the development of new antibacterial compounds with improved safety profiles, steering clear from discussions on drug side effects (Reck, Zhou, Girardot, Kern, Eyermann, Hales, Ramsay, & Gravestock, 2005).
Safety And Hazards
The safety and hazards associated with “4-(Bromomethyl)-2-(trifluoromethyl)oxazole” would depend on its physical and chemical properties. It’s important to handle all chemical compounds with appropriate safety measures. For instance, “4-(Trifluoromethyl)benzyl Bromide” is known to cause severe skin burns and eye damage, and may be corrosive to metals .
Future Directions
The future directions for research on “4-(Bromomethyl)-2-(trifluoromethyl)oxazole” could include exploring its potential applications in various fields like pharmaceuticals, agrochemicals, and materials science, given the importance of the trifluoromethyl group . Further studies could also focus on developing more efficient synthesis methods for such compounds.
properties
IUPAC Name |
4-(bromomethyl)-2-(trifluoromethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF3NO/c6-1-3-2-11-4(10-3)5(7,8)9/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFBNKJPMXFAHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)C(F)(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2-(trifluoromethyl)-1,3-oxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2715109.png)
![1-(Tert-butyl)-3-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2715110.png)
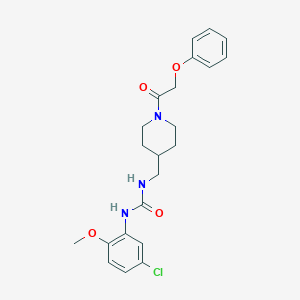
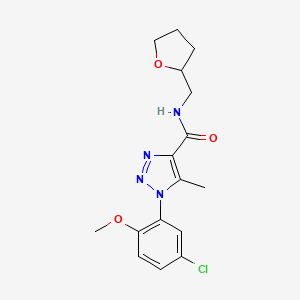
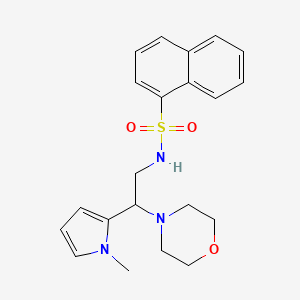
![5-((4-Ethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2715118.png)
![2-Chloro-N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]propanamide](/img/structure/B2715121.png)
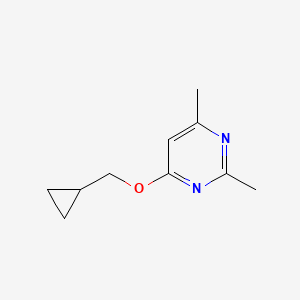
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methyl-N-[2-(pyrazin-2-yl)ethyl]propanamide](/img/structure/B2715125.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B2715126.png)
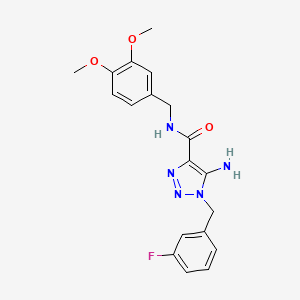
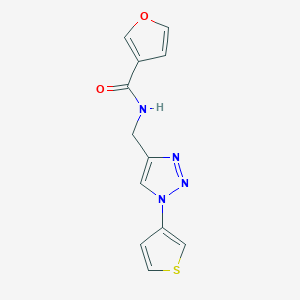
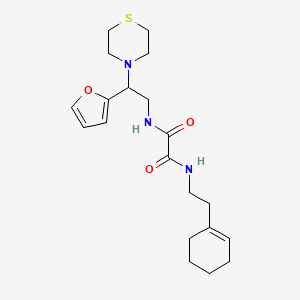
![4-acetyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2715132.png)